

Spectroscopic Profile of 4-Methylquinazoline: A Technical Guide

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Compound of Interest

Compound Name: **4-Methylquinazoline**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylquinazoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document compiles predicted and experimental spectroscopic data and outlines the general experimental protocols for its characterization, offering a valuable resource for scientists working with this and related quinazoline derivatives.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **4-Methylquinazoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **4-Methylquinazoline** are presented below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.85	s	1H	H2
~8.10	d	1H	H5
~7.95	d	1H	H8
~7.80	t	1H	H7
~7.55	t	1H	H6
~2.80	s	3H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~165.0	C4
~159.0	C2
~151.0	C8a
~134.0	C7
~129.0	C5
~127.5	C8
~126.0	C6
~122.0	C4a
~22.0	-CH ₃

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **4-Methylquinazoline** are listed below.

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Interpretation
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Alkyl C-H Stretch
~1620	Medium	C=N Stretch
~1580, 1480	Medium-Strong	Aromatic C=C Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
144	Molecular Ion (M ⁺) [1]
117	[M - HCN] ⁺
103	[M - CH ₃ CN] ⁺

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of organic compounds like **4-Methylquinazoline** are described below. These represent general methodologies applicable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

- Sample Preparation: Approximately 5-10 mg of purified **4-Methylquinazoline** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).[\[2\]](#)

- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[\[3\]](#)
- ^1H NMR Acquisition: A standard one-pulse sequence is typically used.[\[2\]](#) A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.[\[2\]](#)
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each carbon.[\[4\]](#) A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.[\[4\]](#)
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the TMS or residual solvent peak.[\[2\]](#)

Infrared (IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum is as follows:

- Sample Preparation: For a solid sample like **4-Methylquinazoline**, a small amount of the finely ground solid can be mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[\[5\]](#) Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[\[5\]](#)
- Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded to subtract the absorbance of air (CO_2 , H_2O) and the sample holder.[\[6\]](#)
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[7\]](#)

- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[5]

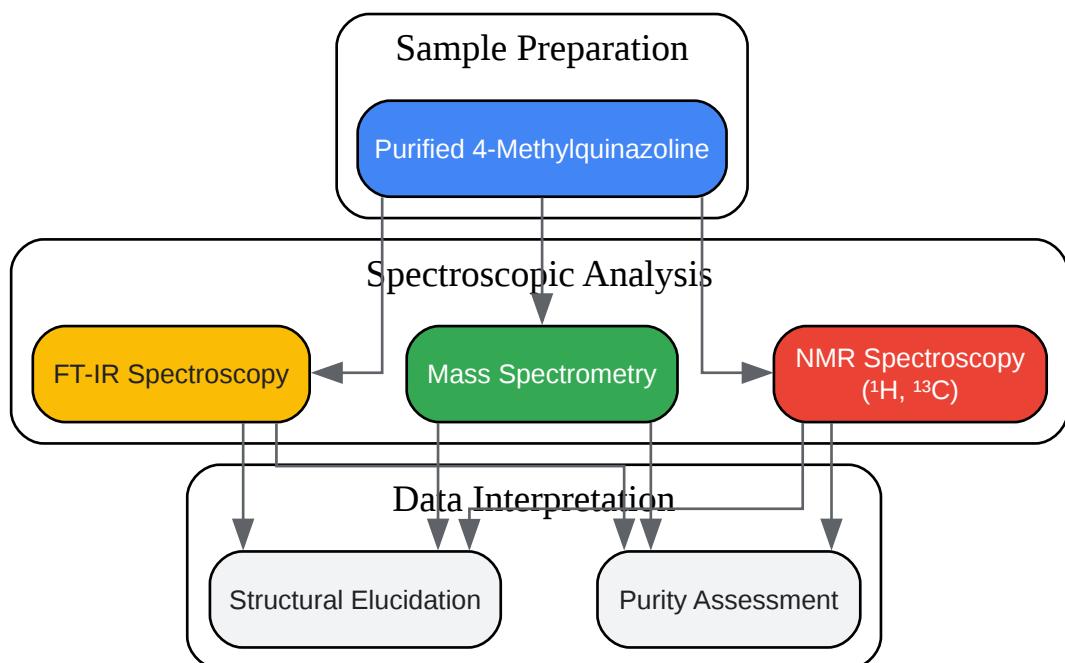
Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using electron ionization (EI):

- Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[8]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M^+).[8]
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[8]
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[9]
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like **4-Methylquinazoline** is depicted in the following diagram.



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Caption: General workflow for the spectroscopic characterization of **4-Methylquinazoline**.

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